

Diniconazole-M: A Technical Guide to its Antifungal Activity

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Compound of Interest

Compound Name: *Diniconazole-M*

Cat. No.: *B1237276*

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Introduction

Diniconazole-M is a potent triazole fungicide employed in agriculture to control a broad spectrum of fungal diseases. As the active (R)-enantiomer of diniconazole, it exhibits significantly higher fungicidal activity than its (S)-enantiomer.[1][2] This technical guide provides an in-depth overview of **Diniconazole-M**'s mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its antifungal properties.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

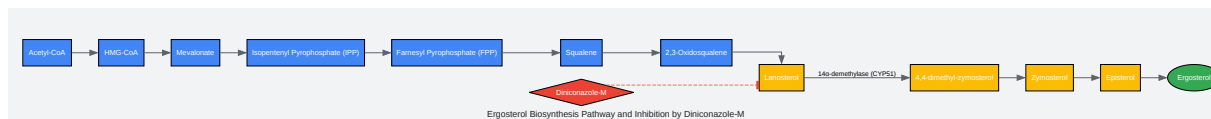
Diniconazole-M's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, an essential sterol in fungi.[3] Specifically, it targets and inhibits the cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51), which is encoded by the ERG11 gene.[1] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol.

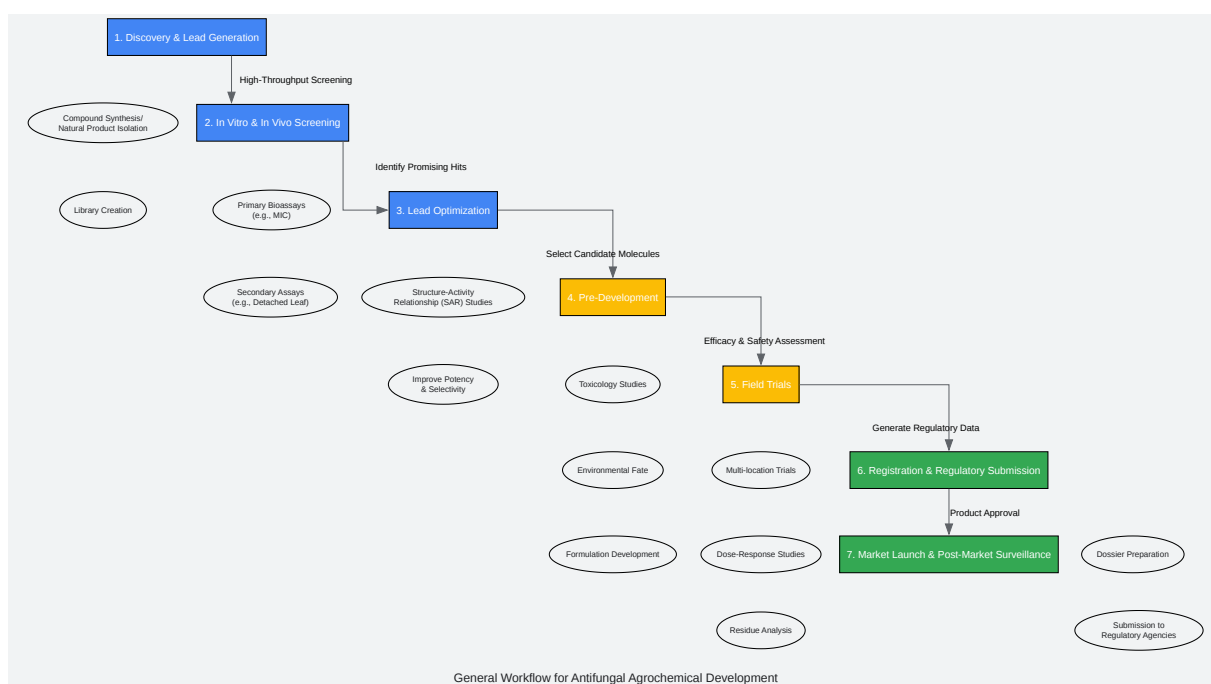
The inhibition of 14 α -demethylase leads to a depletion of ergosterol and an accumulation of toxic 14 α -methylated sterol precursors in the fungal cell membrane. This alteration in sterol composition disrupts the physical properties of the membrane, affecting its fluidity, permeability, and the function of membrane-bound enzymes. Ultimately, this disruption of membrane

homeostasis inhibits fungal growth and leads to cell death.[3] **Diniconazole-M** acts as a systemic fungicide with both curative and protective properties.[2]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by **Diniconazole-M**.





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